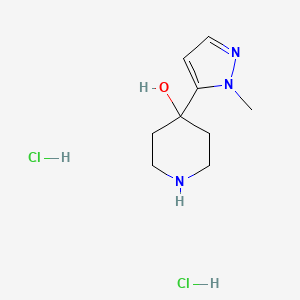

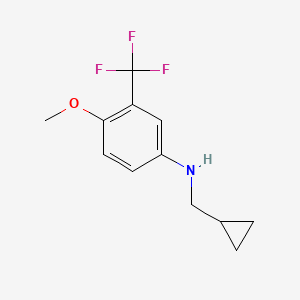

![molecular formula C14H16N4O2S3 B2516417 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851409-56-8](/img/structure/B2516417.png)

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical entity that appears to be related to thieno[3,2-d]pyrimidin derivatives. These derivatives are of significant interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities that it may possess interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an intermediate that was prepared from methyl 3-aminothiophene-2-carboxylate through condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine . This suggests that the synthesis of the compound would likely involve similar strategies, potentially including the use of thiolation reactions to introduce the thioether moiety.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. The crystal structure of a related compound was determined to belong to the tetragonal system, with specific geometric bond lengths and angles that can be optimized using density functional theory (DFT) . These structural analyses are crucial for understanding the molecular conformation and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the electron-donating and electron-accepting capabilities of the molecule. For example, the related compound mentioned in the first paper has its HOMO and LUMO energies calculated, which indicates its reactive character . These energies are also indicative of the potential sites for chemical reactions, such as nucleophilic attacks or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives can be explored through theoretical calculations and experimental measurements. The molecular electrostatic potential (MEP) surface map, which can be investigated using theoretical calculations at the B3LYP/6-311+G(d,p) levels, provides information on the charge distribution within the molecule . Additionally, the intermolecular interactions within the crystal structures can be quantitatively analyzed using Hirshfeld surface analysis, which is helpful in understanding the compound's behavior in the solid state.

The related compound has demonstrated marked inhibition against various human cancer cell lines, indicating that the compound may also possess similar anticancer activity . Molecular docking studies can further reveal the potential of these compounds to inhibit specific proteins or enzymes, which is valuable for drug design and discovery.

Scientific Research Applications

Synthesis and Insecticidal Assessment

The compound has been utilized in the synthesis of diverse heterocycles, demonstrating significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This highlights its potential application in agricultural pest management (Fadda et al., 2017).

Antimicrobial Activities

Research into thiazole and fused derivatives of the compound has shown promising antimicrobial activities against bacterial and fungal isolates, suggesting its potential use in developing new antimicrobial agents (Wardkhan et al., 2008).

Chemical Synthesis Methodologies

The compound is also integral to novel synthetic routes for creating various heterocycles, demonstrating the versatility of its structure in chemical synthesis. This underscores its importance in medicinal chemistry for the development of therapeutics (El Azab & Elkanzi, 2014).

Heterocyclic Compounds Development

Its utility extends to the synthesis of thiazolopyrimidine and related derivatives with potential antioxidant and antimicrobial activities, further emphasizing its role in pharmaceutical research and development (Youssef & Amin, 2012).

Novel Therapeutic Agents

The exploration of this compound and its derivatives for antitumor activities has led to the discovery of new molecules with high inhibitory effects against various cancer cell lines, highlighting its potential in oncological drug discovery (Shams et al., 2010).

properties

IUPAC Name |

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S3/c1-3-18-12(20)11-9(6-8(2)23-11)16-14(18)22-7-10(19)17-13-15-4-5-21-13/h4-5,8H,3,6-7H2,1-2H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNKLHHKLCWDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

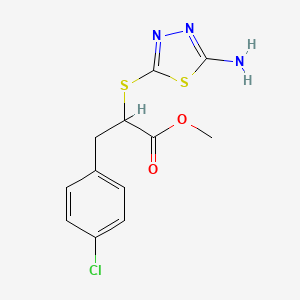

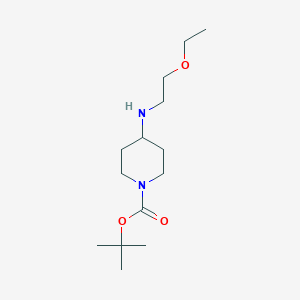

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)

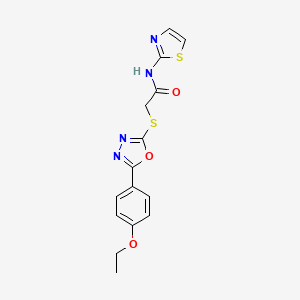

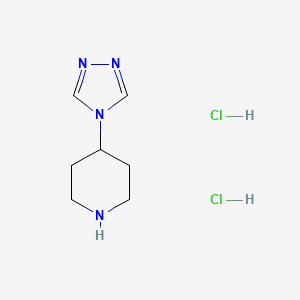

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

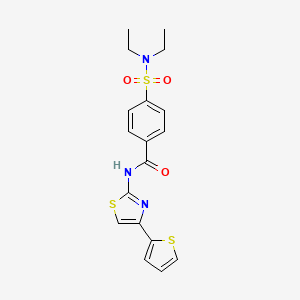

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)